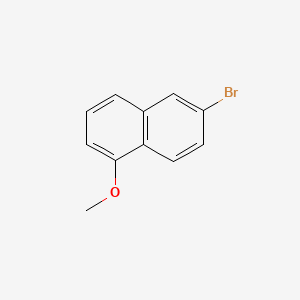

6-Bromo-1-methoxynaphthalene

Description

BenchChem offers high-quality 6-Bromo-1-methoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-methoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRSSNLRBLWLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203325 | |

| Record name | 6-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54828-63-6 | |

| Record name | 6-Bromo-1-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54828-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054828636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-1-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-methoxynaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-1-methoxynaphthalene, a key chemical intermediate. Recognizing the critical need for precise and reliable data in research and development, this document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's characteristics, synthesis, and utility. The information is structured to be of maximal value to professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Molecular and Physical Characteristics

6-Bromo-1-methoxynaphthalene is a halogenated aromatic ether with a naphthalene backbone. Understanding its fundamental physical properties is the first step in its effective application. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

Structural and General Properties

The arrangement of the bromo and methoxy groups on the naphthalene ring significantly influences the molecule's reactivity and physical characteristics. The methoxy group at the 1-position acts as an electron-donating group, influencing the electron density of the aromatic system, while the bromo group at the 6-position serves as a versatile handle for a variety of cross-coupling reactions.

Table 1: Physical and Chemical Properties of 6-Bromo-1-methoxynaphthalene

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BrO | [1] |

| Molecular Weight | 237.09 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point | 124.5-126.0 °C at 0.8 Torr | [2] |

| Storage Temperature | Room temperature | [2] |

| CAS Number | 83710-62-7 | [1] |

Note: Experimental data for some physical properties, such as melting point, are not consistently reported in the literature, often being confused with its isomer, 2-bromo-6-methoxynaphthalene, which has a melting point of 106-109 °C.[3]

Spectral Data for Structural Elucidation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the bromine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the bromine will show a characteristic chemical shift, as will the carbon bearing the methoxy group and the methoxy carbon itself.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the ether linkage, and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Synthesis and Purification Strategies

The synthesis of 6-bromo-1-methoxynaphthalene typically involves a multi-step process, starting from a readily available naphthalene derivative. The choice of synthetic route and purification method is critical for obtaining a high-purity product suitable for demanding applications.

Synthetic Pathway: From 1-Naphthol to 6-Bromo-1-methoxynaphthalene

A common and logical synthetic route involves the methylation of a brominated naphthol derivative.

Experimental Protocol: Synthesis of 6-Bromo-1-methoxynaphthalene

This protocol outlines a general procedure for the synthesis, which should be optimized based on laboratory conditions and available reagents.

Step 1: Bromination of 1-Naphthol

The bromination of 1-naphthol can be achieved using various brominating agents. The regioselectivity of this reaction is crucial to obtain the desired 6-bromo isomer.

Step 2: Methylation of 6-Bromo-1-naphthol (Williamson Ether Synthesis)

This classic ether synthesis involves the reaction of the phenoxide of 6-bromo-1-naphthol with a methylating agent.[4]

Materials:

-

6-Bromo-1-naphthol

-

Sodium hydroxide (NaOH) or other suitable base

-

Dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I)

-

Anhydrous solvent (e.g., acetone, DMF)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve 6-bromo-1-naphthol (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

Add a slight excess of a base (e.g., NaOH, 1.1 equivalents) to deprotonate the hydroxyl group, forming the sodium salt.

-

Slowly add the methylating agent (e.g., dimethyl sulfate, 1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench any excess methylating agent.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 6-bromo-1-methoxynaphthalene.

Purification: Achieving High Purity

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization and column chromatography are the most common methods.

Experimental Protocol: Recrystallization

The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.

Solvent Selection:

Based on the polarity of 6-bromo-1-methoxynaphthalene, suitable solvent systems include:

-

Ethanol or Methanol

-

Hexane/Ethyl Acetate mixture

-

Ethanol/Water mixture

Procedure:

-

Dissolve the crude 6-bromo-1-methoxynaphthalene in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Chemical Reactivity and Applications in Synthesis

The bromine atom at the 6-position of 6-bromo-1-methoxynaphthalene is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

6-Bromo-1-methoxynaphthalene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[5][6]

The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[6] This reaction is widely used to form biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the coupling of 6-bromo-1-methoxynaphthalene with phenylboronic acid.

Materials:

-

6-Bromo-1-methoxynaphthalene (1 equivalent)

-

Phenylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a Schlenk flask, add 6-bromo-1-methoxynaphthalene, phenylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

The methoxynaphthalene scaffold is a privileged structure found in numerous biologically active compounds. 6-Bromo-1-methoxynaphthalene serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Its ability to undergo cross-coupling reactions allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs.[7]

Applications in Materials Science

The naphthalene core of 6-bromo-1-methoxynaphthalene makes it an attractive building block for the synthesis of organic electronic materials.[8] Through cross-coupling reactions, extended conjugated systems can be constructed, which are essential for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methoxy group can also be used to fine-tune the electronic and physical properties of the resulting materials.

Safety and Handling

As with any chemical reagent, proper handling and storage of 6-bromo-1-methoxynaphthalene are crucial for ensuring laboratory safety.

Hazard Summary:

-

Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[2]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-1-methoxynaphthalene is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and materials science research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. A thorough understanding of its physical properties, synthetic routes, and purification methods, as outlined in this guide, is essential for its successful application in the laboratory. As research in these fields continues to advance, the demand for such versatile building blocks is expected to grow, further solidifying the importance of 6-bromo-1-methoxynaphthalene in modern organic synthesis.

References

-

ChemBK. (2024, April 9). BROMO(2-)-6-METHOXY NAPHTHALENE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DEBROMINATION OF 1-BROMONAPHTHALENE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Bromo-6-methoxynaphthalene: A Chemist's Perspective. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

Unknown. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

-

Dr. Soma's Classroom. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SDFCL. (n.d.). 2-bromo-6-methoxynaphthalene (for synthesis). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 288221, 6-Methoxy-1-bromo naphthalene. Retrieved from [Link]

- Google Patents. (n.d.). WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-bromo-6-methylnaphthalene. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic materials for organic electronic devices. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10220939, 2-(1-Bromoethyl)-6-methoxynaphthalene. Retrieved from [Link]

Sources

- 1. 6-Methoxy-1-bromo naphthalene | C11H9BrO | CID 288221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-METHOXY-1-BROMO NAPHTHALENE | 83710-62-7 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-1-methoxynaphthalene

Executive Summary: This document provides a comprehensive technical guide for the synthesis and characterization of 6-bromo-1-methoxynaphthalene, a key halogenated naphthalene derivative. As a versatile chemical intermediate, its utility spans various research and development sectors, particularly in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. This guide details a reliable two-step synthetic pathway starting from the commercially available 1-naphthol. The chosen strategy prioritizes regiochemical control and overall yield, addressing the challenges inherent in the selective functionalization of the naphthalene core. We will first explore the synthesis of the crucial intermediate, 6-bromo-1-naphthol, followed by its methylation. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and experimental considerations. Furthermore, a complete suite of analytical techniques for the structural verification and purity assessment of the final product is presented, including NMR, IR, and Mass Spectrometry, ensuring a self-validating and reproducible methodology for researchers and drug development professionals.

Introduction: Strategic Importance of 6-Bromo-1-methoxynaphthalene

Halogenated and methoxylated naphthalenes are privileged scaffolds in medicinal chemistry and materials science. The specific isomer, 6-bromo-1-methoxynaphthalene, offers two distinct points for chemical modification: the bromine atom, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the aromatic core, which can undergo further electrophilic substitution directed by the methoxy group. This dual functionality makes it a valuable building block for creating complex molecular architectures. For instance, its isomer, 2-bromo-6-methoxynaphthalene, is a well-established intermediate in the industrial synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen.[1][2][3] While less common, the 1-methoxy-6-bromo isomer provides an alternative substitution pattern for the exploration of new chemical space in drug discovery programs.

Chemical Identity and Physicochemical Properties

A clear understanding of the target compound's physical and chemical properties is fundamental for its synthesis, handling, and purification.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-6-methoxynaphthalene | PubChem[4] |

| Synonyms | 6-Methoxy-1-bromo naphthalene | ChemicalBook[5] |

| CAS Number | 83710-62-7 | PubChem[4] |

| Molecular Formula | C₁₁H₉BrO | PubChem[4] |

| Molecular Weight | 237.09 g/mol | PubChem[4] |

| Appearance | Light yellow to yellow solid | ChemicalBook[5] |

| Boiling Point | 124.5-126.0 °C (at 0.8 Torr) | ChemicalBook[5] |

Synthetic Strategy and Retrosynthetic Analysis

The primary challenge in synthesizing 6-bromo-1-methoxynaphthalene is achieving the desired 1,6-substitution pattern on the naphthalene ring. Direct electrophilic bromination of 1-methoxynaphthalene is not a viable strategy. The powerful activating and ortho-, para-directing nature of the methoxy group at the C1 position, combined with the inherent higher reactivity of the α-positions (C4, C5) of the naphthalene core, would lead to a mixture of 2-, 4-, and potentially 5-bromo isomers, making the isolation of the desired 6-bromo product exceedingly difficult.

Therefore, a more robust and regioselective approach is required. The most logical retrosynthetic disconnection is at the ether linkage, pointing to 6-bromo-1-naphthol as the key precursor. This precursor correctly positions the bromine atom, and a subsequent, high-yielding methylation reaction can be performed to furnish the target molecule. This strategy transforms the challenge of regioselective bromination into the synthesis of a specific bromonaphthol intermediate.

Caption: Retrosynthetic pathway for 6-bromo-1-methoxynaphthalene.

Synthesis Protocol: A Step-by-Step Guide

This section details the experimental procedures for the synthesis. The overall process is broken down into two main stages, reflecting the retrosynthetic analysis.

Stage 1: Synthesis of 6-Bromo-1-Naphthol

The synthesis of 6-bromo-1-naphthol from 1-naphthol is a non-trivial process that requires a multi-step sequence to ensure the bromine is installed at the C6 position. A common industrial approach for analogous transformations involves sulfonation to block the more reactive positions, followed by bromination and subsequent desulfonation.

Principle and Rationale:

-

Sulfonation: 1-Naphthol is first sulfonated. At lower temperatures, the kinetic product, 1-hydroxy-naphthalene-2-sulfonic acid, is formed. However, upon heating, this rearranges to the thermodynamically more stable 1-hydroxy-naphthalene-4-sulfonic acid. This sulfonic acid group acts as a bulky blocking group at the reactive C4 position.

-

Bromination: The 4-sulfonated intermediate is then brominated. With the C4 position blocked, the bromine is directed to other available positions. Under controlled conditions, bromination occurs preferentially on the other ring at the C6 position.

-

Desulfonation: The sulfonic acid group is removed by heating in dilute acid, yielding the desired 6-bromo-1-naphthol.

Experimental Protocol: Synthesis of 6-Bromo-1-Naphthol

-

(Step A) Sulfonation of 1-Naphthol:

-

In a fume hood, place 14.4 g (0.1 mol) of 1-naphthol into a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Gently heat the flask in an oil bath to 60 °C to melt the naphthol.

-

Slowly add 12 mL of concentrated sulfuric acid (98%) dropwise with vigorous stirring over 30 minutes, maintaining the temperature between 50-60 °C.

-

After the addition is complete, increase the temperature to 120-130 °C and maintain for 2 hours. The mixture will become a thick, viscous paste.

-

Allow the reaction to cool to room temperature.

-

-

(Step B) Bromination:

-

Carefully add 100 mL of water to the solidified sulfonic acid mixture and stir until a slurry is formed. Cool the mixture to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the cold sulfonic acid slurry over 1 hour, ensuring the temperature does not rise above 10 °C.

-

Stir the reaction mixture in the ice bath for an additional 2 hours.

-

-

(Step C) Desulfonation and Isolation:

-

Slowly heat the reaction mixture to boiling (approx. 100 °C) and reflux for 4-6 hours. This step removes the sulfonic acid group.

-

Cool the mixture to room temperature. The crude 6-bromo-1-naphthol will precipitate.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 6-bromo-1-naphthol as a solid.

-

Stage 2: Methylation of 6-Bromo-1-Naphthol

This stage employs the classic Williamson ether synthesis, a reliable and high-yielding method for preparing ethers.

Principle and Rationale: The hydroxyl group of 6-bromo-1-naphthol is deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic naphthoxide ion. This ion then attacks the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate), displacing the sulfate leaving group in an Sₙ2 reaction to form the desired methyl ether. Acetone is used as a polar aprotic solvent to facilitate the reaction.

Experimental Protocol: Synthesis of 6-Bromo-1-methoxynaphthalene

-

To a 250 mL round-bottom flask, add 11.15 g (0.05 mol) of 6-bromo-1-naphthol, 10.4 g (0.075 mol) of anhydrous potassium carbonate, and 100 mL of dry acetone.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add 5.7 mL (0.06 mol) of dimethyl sulfate dropwise via a dropping funnel over 20 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

-

Continue refluxing the reaction mixture for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexane:Ethyl Acetate).

-

After the reaction is complete (disappearance of the starting naphthol), cool the mixture to room temperature.

-

Filter off the potassium salts and wash the solid with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil/solid in 100 mL of dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with 1 M NaOH solution (2 x 50 mL) to remove any unreacted naphthol, followed by water (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from methanol to afford pure 6-bromo-1-methoxynaphthalene.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 6-bromo-1-methoxynaphthalene.

Spectroscopic and Chromatographic Data Summary

The following table summarizes the expected analytical data for the final product.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (δ 7.0-8.2 ppm, complex multiplets, 6H), Methoxy protons (δ ~4.0 ppm, singlet, 3H). |

| ¹³C NMR | Aromatic carbons (δ 110-155 ppm), Methoxy carbon (δ ~55 ppm). |

| IR (KBr) | ~3050 cm⁻¹ (Ar C-H stretch), ~2950, 2850 cm⁻¹ (sp³ C-H stretch), ~1600, 1500 cm⁻¹ (C=C stretch), ~1250 cm⁻¹ (Ar-O-C stretch), ~600-800 cm⁻¹ (C-Br stretch). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 236 and M+2 peak at m/z 238 with ~1:1 intensity ratio, characteristic of a monobrominated compound. |

| HPLC | A single major peak indicating high purity (>98%) under appropriate reverse-phase conditions.[6] |

Interpreting the Data

-

NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The singlet for the methoxy group and the distinct pattern of the six aromatic protons confirm the basic structure.

-

Infrared Spectroscopy: IR confirms the presence of key functional groups. The strong C-O ether stretch around 1250 cm⁻¹ is a key diagnostic peak.

-

Mass Spectrometry: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in nearly equal abundance) provides definitive evidence for the presence of a single bromine atom in the molecule.[7]

Comprehensive Experimental Workflow

The following diagram provides a visual summary of the entire process from synthesis to final characterization, serving as a quick reference for laboratory execution.

Sources

- 1. data.epo.org [data.epo.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-6-Methoxynaphthalene | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 6-Methoxy-1-bromo naphthalene | C11H9BrO | CID 288221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-METHOXY-1-BROMO NAPHTHALENE | 83710-62-7 [chemicalbook.com]

- 6. 6-Bromo-1-methoxynaphthalene | SIELC Technologies [sielc.com]

- 7. spectrabase.com [spectrabase.com]

6-bromo-1-methoxynaphthalene spectroscopic data analysis

An In-depth Technical Guide to the Spectroscopic Analysis of 6-bromo-1-methoxynaphthalene

Foreword: The Narrative of a Molecule

In the field of drug development and materials science, every molecule tells a story. Its structure, purity, and electronic environment are the characters and plot points that determine its function and utility. Our role as scientists is to learn the language of these molecules. Spectroscopy is our Rosetta Stone. This guide is dedicated to the comprehensive structural elucidation of 6-bromo-1-methoxynaphthalene (CAS 54828-63-6), a substituted naphthalene that serves as a valuable building block in organic synthesis. We will move beyond a simple recitation of data, delving into the why behind the spectral features. By understanding the causality of substituent effects on the naphthalene core, we can transform raw data into actionable chemical intelligence. This document is structured not as a rigid manual, but as a logical workflow, mirroring the process of scientific inquiry from initial characterization to final structural confirmation.

Molecular Blueprint: Structure and Initial Considerations

Before we can interpret spectra, we must visualize the molecule itself. 6-bromo-1-methoxynaphthalene possesses a bicyclic aromatic core with two key substituents: an electron-donating methoxy (-OCH₃) group at the C1 position and an electronegative, electron-withdrawing bromine (-Br) atom at the C6 position. This substitution pattern breaks the symmetry of the naphthalene ring system, meaning every aromatic proton and carbon will have a unique electronic environment, a fact that is crucial for our NMR analysis.

Caption: Molecular structure of 6-bromo-1-methoxynaphthalene.

Proton Nuclear Magnetic Resonance (¹H NMR): Probing the Electronic Landscape

Expertise & Experience: The Causality of Chemical Shifts

¹H NMR spectroscopy provides a detailed map of the proton environments in a molecule. In aromatic systems, the chemical shifts of protons are highly sensitive to the electronic effects of substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm due to the deshielding effect of the ring current.[1][2]

For 6-bromo-1-methoxynaphthalene:

-

Methoxy Group (-OCH₃): As a strong electron-donating group, it increases electron density on the ring, particularly at the ortho and para positions. This shielding effect shifts the signals of nearby protons upfield (to a lower ppm value).

-

Bromine (-Br): As an electronegative atom, it withdraws electron density through induction, causing a downfield shift (to a higher ppm value) for nearby protons.

The interplay of these effects, combined with through-bond spin-spin coupling between adjacent protons, gives rise to a unique and predictable spectrum.

Data Presentation: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment |

| ~8.10 | d | ~8.5 | 1H | H-5 |

| ~7.80 | d | ~2.0 | 1H | H-7 |

| ~7.65 | d | ~9.0 | 1H | H-4 |

| ~7.40 | dd | ~8.5, 2.0 | 1H | H-8 |

| ~7.25 | t | ~8.0 | 1H | H-3 |

| ~7.15 | d | ~7.5 | 1H | H-2 |

| 3.95 | s | - | 3H | -OCH₃ |

Note: These are predicted values based on established substituent effects on the naphthalene core. Actual experimental values may vary slightly.

In-depth Analysis

The aromatic region of the spectrum is expected to show six distinct signals, each integrating to one proton. The methoxy group will appear as a sharp singlet around 3.9-4.0 ppm, integrating to three protons. The aromatic protons' assignments are based on their coupling patterns and expected chemical shifts. For instance, H-5 is expected to be the most downfield proton (deshielded) and will appear as a doublet due to coupling with H-4. H-7, adjacent to the bromine, will also be downfield and appear as a doublet coupled to H-8. The remaining protons will exhibit more complex splitting patterns (doublet of doublets, triplets) due to multiple coupling interactions.

Trustworthiness: A Self-Validating Protocol for ¹H NMR

A reliable spectrum is the foundation of accurate analysis. The following protocol ensures data integrity.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Causality: Using a deuterated solvent like CDCl₃ is critical to avoid a massive interfering signal from the solvent's protons. Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert and its signal appears at 0.0 ppm, providing a reliable reference point. Shimming the magnetic field ensures its homogeneity, which is essential for obtaining sharp, well-resolved peaks.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The Carbon Skeleton

Expertise & Experience: Decoding Carbon Environments

¹³C NMR spectroscopy maps the unique carbon environments within a molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[2] The chemical shifts are influenced by the same substituent effects seen in ¹H NMR.

-

Carbons bonded to electronegative atoms are significantly deshielded (shifted downfield). Therefore, C1 (bonded to oxygen) and C6 (bonded to bromine) will have distinctive chemical shifts.

-

The methoxy carbon (-OCH₃) will appear upfield, typically in the 55-60 ppm range.[3][4]

Data Presentation: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~155.0 | C1 (-O) |

| ~135.0 | C8a (bridgehead) |

| ~130.0 | C4a (bridgehead) |

| ~129.5 | C5 |

| ~129.0 | C7 |

| ~128.0 | C4 |

| ~125.0 | C3 |

| ~118.0 | C8 |

| ~117.0 | C6 (-Br) |

| ~105.0 | C2 |

| ~55.5 | -OCH₃ |

Note: Assignments for aromatic carbons can be complex and often require advanced 2D NMR techniques (like HSQC/HMBC) for unambiguous confirmation. The values presented are estimates.

In-depth Analysis

The spectrum is expected to show 11 distinct signals: 10 for the naphthalene core and one for the methoxy carbon. The C1 carbon, directly attached to the highly electronegative oxygen, will be the most downfield of the aromatic signals. Conversely, the C2 carbon, ortho to the electron-donating methoxy group, is expected to be one of the most upfield aromatic signals. The carbon bearing the bromine (C6) will also have a characteristic shift, influenced by bromine's electronegativity and "heavy atom" effect.

Trustworthiness: Protocol for ¹³C NMR

The sample preparation is identical to that for ¹H NMR. The acquisition parameters, however, are different. Because the ¹³C isotope has a low natural abundance, more scans are required to achieve a good signal-to-noise ratio. A standard broadband-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: The Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is an excellent technique for identifying functional groups. For 6-bromo-1-methoxynaphthalene, we expect to see characteristic absorptions for:

-

Aromatic C-H stretch: Typically found just above 3000 cm⁻¹.[1][2]

-

Aromatic C=C stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.[1]

-

Aryl Ether C-O stretch: A strong, characteristic band. Phenyl alkyl ethers typically show two strong C-O stretching absorbances, an asymmetric stretch around 1250 cm⁻¹ and a symmetric one around 1050 cm⁻¹.[3][4][5]

-

C-Br stretch: This appears in the fingerprint region, typically between 500-600 cm⁻¹, but can be difficult to assign definitively.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) (Typical) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| 1600, 1580, 1500 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| ~1050 | Symmetric C-O-C Stretch (Aryl Ether) | Strong |

| 900-675 | C-H Out-of-Plane Bending | Strong |

In-depth Analysis

The IR spectrum serves as a rapid confirmation of the key architectural features of the molecule. The presence of sharp peaks above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region confirms the aromatic naphthalene core. The most diagnostic peaks are the two strong C-O stretches around 1250 and 1050 cm⁻¹, which are a hallmark of an aryl alkyl ether.[3][4] The C-H stretches of the methyl group will be visible just below 3000 cm⁻¹.

Trustworthiness: Protocol for Attenuated Total Reflectance (ATR) IR

ATR has largely replaced traditional KBr pellets for its simplicity and speed.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Acquire Spectrum: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹).

-

Clean Up: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: The Molecule Under Fire

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum provides two critical pieces of information:

-

Molecular Weight: The peak with the highest mass-to-charge ratio (m/z) is typically the molecular ion (M⁺), which gives the molecule's integer mass.

-

Structural Clues: The fragmentation pattern provides a puzzle that can be pieced together to deduce the molecule's structure.

A key feature for 6-bromo-1-methoxynaphthalene is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotope pattern") separated by 2 m/z units, with roughly equal intensity. This is a definitive diagnostic tool.

Data Presentation: Major Mass Fragments

| m/z (Predicted) | Ion Identity | Significance |

| 236 / 238 | [C₁₁H₉BrO]⁺ | Molecular Ion (M⁺, M⁺+2). Confirms molecular formula and presence of one Br atom. |

| 221 / 223 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 193 / 195 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |

| 157 | [M - Br]⁺ | Loss of a bromine radical. |

| 128 | [C₁₀H₈]⁺ | Loss of Br and OCH₃, resulting in a naphthalene cation. |

In-depth Analysis & Fragmentation Pathway

The mass spectrum will be dominated by the molecular ion peaks at m/z 236 and 238, confirming the molecular weight of 237 g/mol and the presence of bromine. A common and energetically favorable fragmentation pathway for aryl ethers is the loss of the alkyl group, in this case, a methyl radical (•CH₃, mass 15), leading to a prominent peak at m/z 221/223. Further fragmentation can occur, such as the loss of a bromine radical (•Br, mass 79/81) to give a fragment at m/z 157.

Caption: Primary fragmentation pathways for 6-bromo-1-methoxynaphthalene in EI-MS.

Trustworthiness: Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized.

-

Separation: The compound travels through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the column, it enters the MS ion source (typically set to 70 eV for EI).

-

Detection: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Conclusion: A Unified Structural Narrative

By synthesizing the data from these orthogonal spectroscopic techniques, we construct a self-validating and unambiguous structural assignment for 6-bromo-1-methoxynaphthalene.

-

Mass Spectrometry establishes the molecular formula (C₁₁H₉BrO) and confirms the presence of a single bromine atom.

-

IR Spectroscopy identifies the core functional groups: an aromatic ring, an aryl ether, and aliphatic C-H bonds.

-

¹³C NMR reveals the 11 unique carbon environments in the molecule.

-

¹H NMR provides the most detailed map, confirming the number of aromatic protons, their connectivity through spin-spin coupling, and the electronic influence of the methoxy and bromo substituents.

Each technique provides a piece of the puzzle, and together they form a coherent and definitive narrative of the molecule's identity. This multi-faceted approach embodies the principles of rigorous scientific validation and is fundamental to ensuring the quality and integrity of chemical entities in research and development.

References

- Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.

- Aromatics - Organic Chemistry. University of Colorado Boulder.

- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- Spectroscopy of Aromatic Compounds. (2025). Chemistry LibreTexts.

- NMR Spectroscopy of Aromatic Compounds. ResearchGate.

- Spectroscopy of Ethers. (2023). Organic Chemistry, OpenStax.

- The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online.

- Mass Spectrometry: Fragmentation. University of Arizona.

- Mass Spectrometry (MS). (2018). University of Calgary.

- 6-Bromo-1-methoxynaphthalene. SIELC Technologies.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-bromo-1-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful and widely used method for determining the structure of organic molecules in solution. This guide provides a detailed technical analysis of the ¹H NMR spectrum of 6-bromo-1-methoxynaphthalene, a substituted naphthalene derivative of interest in medicinal chemistry. Due to the limited availability of its fully assigned experimental spectrum in public databases, this document presents a comprehensive prediction and interpretation based on established NMR principles, data from analogous compounds, and computational prediction tools. This approach serves as a robust framework for researchers encountering novel or uncharacterized molecules.

Molecular Structure and Proton Environment

6-bromo-1-methoxynaphthalene possesses a bicyclic aromatic core with two substituents that significantly influence the chemical environment of its six aromatic protons. The methoxy group (-OCH₃) at the C1 position is a strong electron-donating group, which increases the electron density of the naphthalene ring system, particularly at the ortho and para positions, leading to an upfield shift (shielding) of the corresponding protons. Conversely, the bromine atom at the C6 position is an electron-withdrawing group via induction but can also donate electron density through resonance. Its overall effect on the proton chemical shifts is more complex and depends on the interplay of these electronic and anisotropic effects.

Diagram of Proton Assignments for 6-bromo-1-methoxynaphthalene

Caption: Predicted proton assignments for 6-bromo-1-methoxynaphthalene.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 6-bromo-1-methoxynaphthalene in deuterated chloroform (CDCl₃) at 400 MHz is summarized in Table 1. The predictions are derived from a combination of computational tools and comparative analysis with structurally related compounds, such as 1-methoxynaphthalene and 2-bromo-6-methoxynaphthalene.[1][2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ~8.15 | d | J ≈ 9.0 |

| H-8 | ~7.90 | d | J ≈ 8.5 |

| H-4 | ~7.65 | d | J ≈ 8.2 |

| H-7 | ~7.50 | dd | J ≈ 9.0, 2.0 |

| H-3 | ~7.40 | t | J ≈ 8.0 |

| H-2 | ~6.90 | d | J ≈ 7.5 |

| -OCH₃ | ~4.00 | s | - |

| Table 1: Predicted ¹H NMR Data for 6-bromo-1-methoxynaphthalene in CDCl₃. |

Detailed Spectral Analysis

-

Methoxy Protons (-OCH₃): A sharp singlet is predicted around 4.00 ppm, characteristic of methoxy protons on an aromatic ring. Its integration value would be 3H.

-

Aromatic Protons (H-2 to H-8):

-

H-5: This proton is expected to be the most downfield-shifted aromatic proton (around 8.15 ppm). It is ortho to the bromine atom and experiences the deshielding anisotropic effect of the adjacent aromatic ring. It should appear as a doublet due to coupling with H-4.

-

H-8: Located in the "bay region," this proton is sterically compressed and subject to strong deshielding from the adjacent ring, predicting a chemical shift around 7.90 ppm. It will appear as a doublet due to coupling with H-7.

-

H-4: This proton is predicted to resonate around 7.65 ppm as a doublet, coupled to H-3.

-

H-7: Expected to be a doublet of doublets around 7.50 ppm, with a larger ortho coupling to H-8 and a smaller meta coupling to H-5.

-

H-3: This proton is predicted to be a triplet around 7.40 ppm, resulting from coupling to both H-2 and H-4 with similar coupling constants.

-

H-2: As it is ortho to the electron-donating methoxy group, H-2 is expected to be the most upfield-shifted aromatic proton, appearing as a doublet around 6.90 ppm due to coupling with H-3.

-

The coupling constants are predicted based on typical values for ortho, meta, and para couplings in naphthalene systems.[3][4] Ortho coupling (³J) is typically in the range of 6-9 Hz, meta coupling (⁴J) is 1-3 Hz, and para coupling (⁵J) is usually less than 1 Hz and often not resolved.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 6-bromo-1-methoxynaphthalene, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of high-purity 6-bromo-1-methoxynaphthalene.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for ¹H NMR analysis.

Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 4 seconds

-

Spectral Width (SW): 12 ppm (centered around 6 ppm)

-

Temperature: 298 K

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate the corresponding signals.

Synthesis and Potential Impurities

Potential Synthetic Route:

-

Bromination: Reaction of 1-methoxynaphthalene with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetic acid. This reaction can lead to a mixture of isomers, with the major product depending on the reaction conditions.

-

Purification: Separation of the desired 6-bromo-1-methoxynaphthalene isomer from other brominated and unreacted starting materials via column chromatography or recrystallization.

Potential Impurities and their ¹H NMR Signatures:

-

Unreacted 1-methoxynaphthalene: The presence of its characteristic aromatic signals and methoxy singlet would be observed.[2]

-

Other brominated isomers: The ¹H NMR spectrum would show additional sets of aromatic signals with different chemical shifts and coupling patterns.

-

Solvent Residues: Residual solvents from the synthesis and purification steps (e.g., DMF, ethyl acetate, hexanes) may be visible as characteristic peaks in the spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 6-bromo-1-methoxynaphthalene. By leveraging established principles of NMR spectroscopy, data from analogous compounds, and computational prediction tools, a detailed interpretation of the expected spectrum has been presented. The included experimental protocol offers a robust methodology for acquiring high-quality data for this and similar compounds. This guide serves as a valuable resource for researchers in the structural elucidation of novel organic molecules, emphasizing the power of predictive analysis in the absence of established experimental data.

References

- Xu, W.-M., & He, H.-Q. (2010). A Practical Synthesis of 2-Bromo-6-methoxynaphthalene.

-

Organic Syntheses Procedure. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and calculated 'H-'H coupling constants (in H z ) for naphthalene. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

Sources

13C NMR analysis of 6-bromo-1-methoxynaphthalene

An In-depth Technical Guide to the 13C NMR Analysis of 6-bromo-1-methoxynaphthalene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the structure and dynamics of molecules. Among its variants, 13C NMR spectroscopy is a powerful tool for elucidating the carbon framework of organic compounds. Each chemically distinct carbon atom in a molecule produces a unique signal in the 13C NMR spectrum, with its chemical shift offering clues about its local electronic environment.

This guide provides a comprehensive technical overview of the . This substituted naphthalene derivative presents an interesting case for spectral analysis due to the presence of two key substituents: an electron-donating methoxy group (-OCH₃) and an electron-withdrawing, yet inductively deshielding, bromine atom (-Br). Their opposing electronic effects create a nuanced chemical shift pattern across the naphthalene ring system.

Aimed at researchers, scientists, and professionals in drug development, this document will delve into the practical aspects of sample preparation and data acquisition, followed by a detailed interpretation of the 13C NMR spectrum. The logical framework for peak assignment, supported by an understanding of substituent effects and advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT), will be thoroughly explained.

Experimental Protocol

The acquisition of a high-quality 13C NMR spectrum is foundational to accurate structural analysis. The following sections outline a field-proven protocol for the analysis of 6-bromo-1-methoxynaphthalene.

Sample Preparation: A Self-Validating System

The quality of the NMR spectrum is profoundly affected by the sample preparation. A meticulously prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved signals.

-

Quantification: For a standard 13C NMR experiment, a higher concentration is generally preferred due to the low natural abundance of the ¹³C isotope (approximately 1.1%).[1] Weigh approximately 20-50 mg of 6-bromo-1-methoxynaphthalene.[2][3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[2] Use approximately 0.6-0.7 mL of the solvent.[1]

-

Dissolution: Combine the sample and solvent in a clean, dry vial. Ensure complete dissolution by gentle vortexing or sonication.[2] A homogenous solution is critical to avoid broad or asymmetric spectral lines.[1]

-

Filtration and Transfer: To eliminate any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube. The final solution should be transparent and free of any suspended solids.[1]

-

Final Touches: Cap the NMR tube to prevent solvent evaporation and contamination. Clean the exterior of the tube with a lint-free wipe and a suitable solvent like isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[1]

NMR Data Acquisition: Optimizing for Clarity

The parameters used for data acquisition determine the sensitivity and resolution of the resulting spectrum. The following are recommended starting parameters for a high-field NMR spectrometer (e.g., 400 MHz or higher).

Standard ¹³C {¹H} Proton-Decoupled Spectrum:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).[4]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a significant number of scans are required. Typically, 128 to 1024 scans are sufficient, but this can be adjusted based on the sample concentration.[4]

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative spectra.[4] For more quantitative results, a longer delay (at least 5 times the longest T₁ relaxation time) would be necessary.[5]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds provides a good balance between resolution and experiment time.

-

Temperature: Standard room temperature (e.g., 298 K or 25 °C) is typically used.[4]

DEPT Experiments for Multiplicity Editing:

To differentiate between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons, DEPT-90 and DEPT-135 experiments are invaluable.

-

DEPT-90: This experiment only shows signals for CH carbons.[6][7]

-

DEPT-135: This experiment displays CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase. Quaternary carbons are not observed in DEPT spectra.[6][7]

The workflow for NMR analysis is depicted in the following diagram:

Spectral Analysis and Discussion

The 13C NMR spectrum of 6-bromo-1-methoxynaphthalene is expected to show 11 distinct signals, corresponding to the 10 carbons of the naphthalene ring and the single carbon of the methoxy group. The chemical shifts of these carbons are influenced by the electronic effects of the bromine and methoxy substituents.

Understanding Substituent Effects

-

Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance and electron-withdrawing through induction. The resonance effect is dominant, leading to increased electron density (shielding) at the ortho (C-2) and para (C-4) positions, shifting their signals upfield (to lower ppm values). The carbon directly attached to the oxygen (C-1) is significantly deshielded and appears far downfield.

-

Bromine Atom (-Br): Bromine is an electronegative atom that withdraws electron density through induction, causing a deshielding effect on the carbon it is attached to (C-6), shifting its signal downfield. Its effect on other carbons is less pronounced.

Based on published data for similar substituted naphthalenes, we can predict the approximate chemical shifts for each carbon in 6-bromo-1-methoxynaphthalene.[4][8][9]

The logical relationship for predicting these shifts is outlined below:

Peak Assignment

The complete assignment of the 13C NMR spectrum requires a combination of chemical shift prediction, analysis of substituent effects, and information from DEPT experiments. The following table provides a detailed assignment for the 11 carbon signals of 6-bromo-1-methoxynaphthalene. The chemical shifts are estimated based on literature values for analogous compounds.[4][10]

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments for 6-bromo-1-methoxynaphthalene

| Carbon No. | Predicted Chemical Shift (δ) in ppm | Carbon Type | DEPT-135 | DEPT-90 | Rationale for Assignment |

| C-1 | ~155.0 | C | Absent | Absent | Quaternary carbon attached to the highly electronegative oxygen atom; significantly deshielded. |

| C-2 | ~105.2 | CH | Positive | Positive | Shielded by the ortho-directing methoxy group. |

| C-3 | ~120.5 | CH | Positive | Positive | Aromatic methine carbon. |

| C-4 | ~122.3 | CH | Positive | Positive | Shielded by the para-directing methoxy group, but less so than C-2. |

| C-4a | ~128.0 | C | Absent | Absent | Quaternary carbon at the ring junction. |

| C-5 | ~129.8 | CH | Positive | Positive | Aromatic methine carbon, deshielded by the nearby bromine atom (peri-interaction). |

| C-6 | ~118.0 | C-Br | Absent | Absent | Carbon directly attached to bromine, deshielded by induction. |

| C-7 | ~127.5 | CH | Positive | Positive | Aromatic methine ortho to the bromine-substituted carbon. |

| C-8 | ~126.3 | CH | Positive | Positive | Aromatic methine carbon. |

| C-8a | ~135.0 | C | Absent | Absent | Quaternary carbon at the ring junction, deshielded relative to C-4a. |

| -OCH₃ | ~55.5 | CH₃ | Positive | Absent | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[4] |

Conclusion

The is a clear demonstration of how fundamental principles of spectroscopy can be applied to determine the structure of a complex organic molecule. By employing a systematic approach that combines robust experimental protocols with a thorough understanding of substituent effects and multiplicity-editing pulse sequences like DEPT, an unambiguous assignment of all 11 carbon signals is achievable. This guide has provided a comprehensive framework for this analysis, from sample preparation to final spectral interpretation, equipping researchers with the knowledge to confidently apply these techniques in their own work. The interplay of the electron-donating methoxy group and the electron-withdrawing bromine atom provides a valuable case study in the nuanced world of NMR spectral interpretation.

References

- A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene - Benchchem.

-

Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. Available at: [Link]

- NMR Sample Preparation - University of Cambridge.

- Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2 - Benchchem.

-

Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry. Available at: [Link]

-

How To Prepare And Run An NMR Sample - ALWSCI. Available at: [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

- How Can I Get a Quantitative 13 C NMR Spectrum? - University of Ottawa.

-

DEPT NMR: Signals and Problem Solving - Chemistry Steps. Available at: [Link]

-

DEPT: A tool for 13C peak assignments - Nanalysis. Available at: [Link]

Sources

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 6. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 7. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Bromo-6-methoxynaphthalene(5111-65-9) 13C NMR spectrum [chemicalbook.com]

Mass spectrometry of 6-bromo-1-methoxynaphthalene

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-1-methoxynaphthalene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 6-bromo-1-methoxynaphthalene (C₁₁H₉BrO), a key intermediate in organic synthesis. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causal reasoning behind methodological choices, ensuring both technical accuracy and practical, field-tested insights. We will explore ionization behavior and fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing detailed, self-validating protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The guide is structured to empower researchers to not only acquire high-quality data but also to interpret it with a high degree of confidence, accounting for the unique chemical properties of this halogenated aromatic compound.

Introduction: The Analytical Imperative

6-Bromo-1-methoxynaphthalene serves as a significant building block in the synthesis of various target molecules in pharmaceutical and materials science. Its chemical identity and purity are paramount to the success of subsequent synthetic steps. Mass spectrometry, by virtue of its unparalleled sensitivity and specificity, stands as the definitive analytical tool for its characterization.

The molecule possesses several key structural features that dictate its mass spectrometric behavior:

-

A stable naphthalene core, which lends itself to producing a strong molecular ion signal, particularly in EI-MS.[1][2]

-

A bromine atom, which imparts a highly characteristic isotopic signature. Natural bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio.[3] This results in two peaks of nearly equal intensity, separated by 2 Da (M⁺ and M+2), for any bromine-containing fragment, a feature that is fundamental to its identification.

-

A methoxy group (-OCH₃), which provides a site for predictable fragmentation pathways, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[2]

This guide will systematically dissect the analysis of this compound, providing a robust framework for its unambiguous identification and characterization.

Electron Ionization (EI) Mass Spectrometry: The Molecular Fingerprint

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, resulting in extensive and reproducible fragmentation.[4] This fragmentation pattern serves as a unique "fingerprint" for the compound. The analysis is typically performed using a Gas Chromatograph (GC) for sample introduction, which is ideal for a volatile, thermally stable compound like 6-bromo-1-methoxynaphthalene.[5]

Expected EI Mass Spectrum

The molecular weight of 6-bromo-1-methoxynaphthalene is 237.09 g/mol .[6][7] In its EI mass spectrum, we expect to observe a prominent molecular ion peak cluster.

| Ion Description | Expected m/z | Relative Intensity | Rationale |

| Molecular Ion [M]⁺• | 236 / 238 | High | The stable aromatic system resists excessive initial fragmentation.[2] The two peaks represent the ⁷⁹Br and ⁸¹Br isotopes, respectively, with an expected intensity ratio of ~1:1.[3] |

| [M-CH₃]⁺ | 221 / 223 | High | Loss of a methyl radical from the methoxy group is a classic fragmentation pathway for ethers, leading to a stable oxonium ion.[2] |

| [M-CH₂O]⁺• | 206 / 208 | Moderate | Loss of a neutral formaldehyde molecule is another common pathway for methoxy-aromatics. |

| [M-Br]⁺ | 157 | Moderate | Cleavage of the C-Br bond results in the loss of a bromine radical. |

| [M-CH₃-CO]⁺ | 193 / 195 | Moderate | Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ fragment is a characteristic fragmentation of many aromatic ethers and phenols. |

EI Fragmentation Pathway

The fragmentation begins with the high-energy electron bombardment removing an electron from the molecule, typically from the π-system of the naphthalene ring or a lone pair on the oxygen or bromine, to form the molecular ion (M⁺•).

Caption: Predicted EI fragmentation pathway for 6-bromo-1-methoxynaphthalene.

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system designed for robust and reproducible results.

-

Sample Preparation:

-

Accurately weigh ~1 mg of 6-bromo-1-methoxynaphthalene.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of ~10 µg/mL. The goal is to avoid column overloading while ensuring a strong signal.

-

-

Instrumentation (Example Parameters):

-

Gas Chromatograph (GC):

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard, non-polar capillary column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-arylene polymer (e.g., HP-5ms, DB-5ms).

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes. This ensures elution of any less volatile impurities.

-

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV. This is the industry standard for creating comparable spectra.

-

Mass Range: Scan from m/z 40 to 400. This range covers the molecular ion and all expected fragments.

-

Acquisition Mode: Full Scan.

-

-

-

Data Analysis:

-

Integrate the primary chromatographic peak.

-

Examine the mass spectrum of this peak.

-

Verify the presence of the molecular ion cluster at m/z 236/238 with a ~1:1 ratio.

-

Identify key fragment ions (e.g., m/z 221/223, 157, 193/195) and compare their presence and relative intensities to the expected pattern.

-

Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach

ESI is a soft ionization technique, ideal for analyzing molecules that might be thermally labile or for applications requiring coupling with liquid chromatography (LC). It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source.[8] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Expected ESI Mass Spectrum (MS1)

Under typical positive ion ESI conditions, the primary ion observed will be the protonated molecule.

| Ion Description | Expected m/z | Rationale |

| Protonated Molecule [M+H]⁺ | 237 / 239 | The methoxy group can be readily protonated in an acidic mobile phase. The isotopic pattern for bromine is preserved. |

| Sodium Adduct [M+Na]⁺ | 259 / 261 | Often observed as a low-level contaminant from glassware or solvents. |

| Debrominated Ion [M-Br+H]⁺ | 158 | A potential in-source fragment or artifact, especially when using formic acid and higher capillary voltages.[9][10] Its presence should be noted and can be confirmed with MS/MS. |

Tandem MS (MS/MS) Fragmentation

By selecting the [M+H]⁺ ion (e.g., m/z 237) and subjecting it to collision-induced dissociation (CID), we can generate structural information. Fragmentation in ESI-MS/MS typically involves the loss of stable, neutral molecules.

Caption: Predicted ESI-MS/MS fragmentation of protonated 6-bromo-1-methoxynaphthalene.

Experimental Protocol: LC-MS Analysis

This protocol provides a validated starting point for method development.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to a working concentration of ~1 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

-

-

Instrumentation (Example Parameters):

-

Liquid Chromatograph (LC):

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The formic acid is a crucial MS-compatible additive that facilitates protonation.[11]

-

Gradient:

-

Start at 50% B, hold for 1 minute.

-

Ramp to 95% B over 7 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Ion Spray Voltage: +4500 V.

-

Source Temperature: 500°C.

-

Curtain and Nebulizer Gases: Optimized for ion signal stability (e.g., settings will vary by instrument manufacturer).[12]

-

Acquisition Mode:

-

Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]⁺ ion.

-

Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 237 and scan for product ions, using an optimized collision energy.

-

-

-

-

Data Analysis:

-

Extract the ion chromatograms for m/z 237 and 239 to locate the analyte peak.

-

Confirm the 1:1 isotopic pattern in the MS1 spectrum.

-

Analyze the MS/MS spectrum to confirm the presence of expected product ions from the neutral loss of methanol (CH₃OH) or hydrogen bromide (HBr).

-

Integrated Analytical Workflow

A robust analytical strategy combines these techniques for a comprehensive characterization of the compound.

Caption: Comprehensive workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of 6-bromo-1-methoxynaphthalene is a clear and robust process when approached with an understanding of the molecule's inherent chemical properties. Electron ionization provides a rich, fingerprint-like fragmentation pattern ideal for library matching and initial identification. Electrospray ionization, coupled with tandem MS, offers a complementary and softer analysis, confirming the molecular weight and providing alternative fragmentation data. The characteristic M⁺/M+2 isotopic pattern is the most crucial diagnostic feature across all methods. By employing the detailed protocols and interpretative frameworks presented in this guide, researchers and drug development professionals can achieve unambiguous characterization of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

-

Separation of 6-Bromo-1-methoxynaphthalene on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

-

Madsen, D., & Turesky, R. J. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed.[Link]

-

Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2013). ResearchGate.[Link]

-

Al-Qaim, F. F., et al. (2023). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment. MDPI.[Link]

-

6-Methoxy-1-bromo naphthalene. PubChem, National Center for Biotechnology Information.[Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.[Link]

-

Fragmentation patterns in the mass spectra of organic compounds. Chemguide.[Link]

-

Mass Spectrometry. Michigan State University Department of Chemistry.[Link]

-

3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022). Chemistry LibreTexts.[Link]

-

Electrospray Ionization ESI | Mass Spectrometry (1.3). (2022). YouTube.[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 6-Bromo-1-methoxynaphthalene | SIELC Technologies [sielc.com]

- 12. mdpi.com [mdpi.com]

Introduction: The Role of FT-IR in Molecular Elucidation

An In-depth Technical Guide to the FT-IR Spectrum of 6-bromo-1-methoxynaphthalene

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-bromo-1-methoxynaphthalene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings of the spectrum, predict characteristic absorption bands based on the molecule's functional groups, and provide a robust experimental protocol for acquiring high-quality data.